

comparison of 4-Bromoindole with other bromoindole isomers

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A Comprehensive Comparison of **4-Bromoindole** and Its Isomers for Researchers and Drug Development Professionals

4-Bromoindole and its isomers are pivotal building blocks in medicinal chemistry and organic synthesis. The position of the bromine atom on the indole ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity, making the selection of the appropriate isomer crucial for specific research and development applications. This guide provides an objective comparison of **4-bromoindole** with its commercially available isomers: 2-Bromoindole, 3-Bromoindole, 5-Bromoindole, 6-Bromoindole, and 7-Bromoindole, supported by experimental data.

Physicochemical and Spectroscopic Properties

The location of the bromine atom on the indole scaffold imparts distinct physicochemical properties to each isomer. These differences can affect solubility, crystal packing, and interaction with biological targets. A summary of key physical and spectroscopic data is presented below.

Table 1: Comparison of Physicochemical and Spectroscopic Properties of Bromoindole Isomers



Property	2- Bromoind ole	3- Bromoind ole	4- Bromoind ole	5- Bromoind ole	6- Bromoind ole	7- Bromoind ole
Molecular Formula	C ₈ H ₆ BrN	C ₈ H ₆ BrN	C ₈ H ₆ BrN	C8H6BrN	C8H6BrN	C ₈ H ₆ BrN
Molecular Weight (g/mol)	196.04	196.04	196.04	196.04	196.04	196.04
Appearanc e	Not specified	Solid	Light yellow to brown liquid	White to light brown powder or chunks[1] [2]	White to brown powder[3]	Solid
Melting Point (°C)	Not specified	Not specified	Not specified	90-92[1][2] [4]	92-96[3][5]	41-44[6]
Boiling Point (°C)	Not specified	Not specified	Not specified	~228.5 (rough estimate) [2]	70-75 at 0.01 mmHg[7]	85-86 at 0.2 mmHg[8]
Density (g/cm³)	Not specified	Not specified	1.563[9]	1.5466 (rough estimate) [4]	1.66[7]	1.66[8]
¹ H NMR (CDCl₃, δ ppm)	Not specified	Not specified	7.94 (d), 7.89-7.84 (m), 7.62 (d), 7.57- 7.51 (m), 7.46-7.37 (m), 7.19- 7.13 (m), 6.72 (dd) (for N- benzenesu	~8.10 (br s, N-H), ~7.76 (d, H-4), ~7.27 (d, H-7), ~7.21 (dd, H-6), ~7.19 (t, H-2), ~6.47 (t, H-3)[1]	8.14 (br s, 1H), 7.53 (s, 1H), 7.49 (d, J = 8.4 Hz, 1H), 7.21 (dd, J = 8.4, 1.7 Hz, 1H), 7.17- 7.15 (m, 1H), 6.53-	Not specified



			Ifonyl derivative) [10]		6.51 (m, 1H)[3]	
¹³ C NMR (CDCl ₃ , δ ppm)	Data available[1 1]	Data available	Data available[1 2]	134.7, 129.9, 125.3, 124.8, 121.8, 113.0, 112.5, 102.3[1]	Data available[1 3]	Not specified
IR (cm ⁻¹)	Not specified	Not specified	Not specified	Characteris tic bands for N-H, C- H, and C- Br bonds	3445, 1422, 1265, 1106, 895, 736 (for 3,6- dibromoind ole)[14]	Not specified
UV-Vis (λmax, nm)	Not specified	Not specified	Not specified	279, 287, 296 (in MeOH)[1] [2]	Not specified	Not specified

Note: Spectroscopic data can vary based on the solvent and experimental conditions. The provided ¹H NMR data for **4-bromoindole** is for its N-benzenesulfonyl derivative.

Chemical Reactivity: A Focus on Suzuki-Miyaura Cross-Coupling

Bromoindoles are extensively used in palladium-catalyzed cross-coupling reactions to construct complex molecules. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the bromoindole and an organoboron compound, is a key transformation. The reactivity of bromoindole isomers in this reaction is influenced by both electronic effects and steric hindrance.



While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in the literature, empirical data from various sources suggest general reactivity trends. A detailed comparative study on the cross-coupling of 5-, 6-, and 7-bromoindoles with substituted arylboronic acids revealed that the position of the bromo substituent has little influence on the reaction yield[15]. However, other sources suggest that 5-and 6-bromoindoles are generally considered the most reactive among the bromoindoles in Suzuki coupling. The reactivity of **4-bromoindole** can be slightly lower due to potential steric hindrance from the adjacent pyrrole ring. 7-Bromoindole is often considered the most challenging substrate for Suzuki coupling.

Table 2: Performance of Different Catalytic Systems in the Suzuki-Miyaura Coupling of 5-Bromoindole Analogs

Cataly st Syste m	Ligand	Base	Solven t	Temp. (°C)	Time (h)	Yield (%)	Substr ate	Refere nce
Pd(dppf)Cl ₂	dppf	К2СО3	Dimeth oxyetha ne	80	2	95	5- bromo- 1-ethyl- 1H- indazol e	[8]
Pd(PCy 3)2	РСуз	К2СО3	Dimeth oxyetha ne	80	4	65	5- bromo- 1-ethyl- 1H- indazol e	[8]
Pd(PPh 3)4	PPh₃	К₂СОз	Dimeth oxyetha ne	80	4	22	5- bromo- 1-ethyl- 1H- indazol e	[8]



Disclaimer: The data presented is from different studies with varying substrates and reaction conditions and thus does not allow for a direct quantitative comparison of the reactivity of all bromoindole isomers.

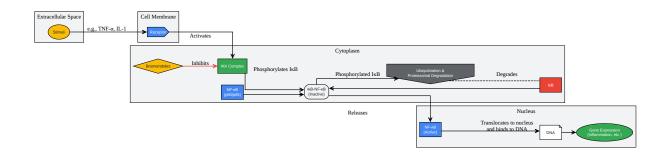
Biological Activities

Brominated indoles are a significant class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of the bromine atom can dramatically affect the biological efficacy and mechanism of action.

- 4-Bromoindole: Serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents and neuroprotective drugs[11]. It is also a precursor for the synthesis of the marine alkaloid dictyodendrin B. Some studies have investigated 4-bromoindole for its potential as a GSK-3 inhibitor[16].
- 5-Bromoindole: Derivatives of 5-bromoindole have shown potent anticancer and antimicrobial activities[17]. For instance, a 5-bromoindole derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC), has demonstrated antiangiogenic properties by downregulating the expression of Vascular Endothelial Growth Factor (VEGF)[18].
- 6-Bromoindole: 6-Bromoindole and its derivatives have been shown to exhibit antiinflammatory effects by inhibiting the translocation of NF-kB to the nucleus.
- Other Isomers: 3-(2-Bromoethyl)indole has been identified as an inhibitor of cancer cell proliferation and NF-kB activation[19].

The anti-inflammatory activity of some bromoindoles is linked to the inhibition of the NF-kB signaling pathway.





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Caption: The NF-kB signaling pathway and the inhibitory action of certain bromoindoles.

Experimental Protocols Synthesis of 4-Bromoindole (Batcho-Leimgruber Indole Synthesis)

A common method for the synthesis of **4-bromoindole** is the Batcho-Leimgruber indole synthesis[3].

Experimental Workflow:





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Caption: Workflow for the synthesis of **4-bromoindole**.

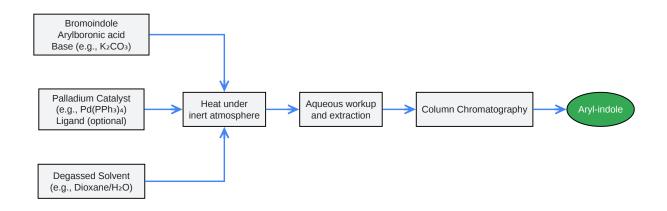
Procedure:

- Enamine Formation: 2-Bromo-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine.
- Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization to yield **4-bromoindole**. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).
- Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of Bromoindoles

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromoindole with an arylboronic acid[4][20][21].

Experimental Workflow:



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Caption: General workflow for the Suzuki-Miyaura coupling of bromoindoles.

Materials:

- Bromoindole (1.0 equiv.)
- Arylboronic acid (1.2-1.5 equiv.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K2CO3, 2.0 equiv.)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add the bromoindole, arylboronic acid, and base.
- Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
- Add the palladium catalyst and degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



Conclusion

The choice of a bromoindole isomer has significant implications for synthetic strategy and biological outcomes. **4-Bromoindole** serves as a versatile intermediate for complex natural products and pharmaceuticals. 5- and 6-bromoindoles are generally more reactive in cross-coupling reactions, while the 7-bromo isomer can be more challenging to functionalize. The biological activities of these isomers are also position-dependent, with derivatives of different isomers showing promise in various therapeutic areas. This guide provides a foundational comparison to aid researchers in selecting the optimal bromoindole isomer for their specific application. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of their relative performance.

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